molecular formula C24H17FN4O3 B2817229 3-[4-(Benzyloxy)phenyl]-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole CAS No. 1251630-52-0

3-[4-(Benzyloxy)phenyl]-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole

カタログ番号: B2817229
CAS番号: 1251630-52-0
分子量: 428.423
InChIキー: NXCOFUANEOJJOZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-[4-(Benzyloxy)phenyl]-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole” is a complex organic molecule that contains several functional groups. These include a benzyloxy group, a fluorophenyl group, and an oxadiazole ring. The presence of these functional groups suggests that this compound may have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of the oxadiazole ring, which is a type of aromatic heterocycle. The fluorine atom on the phenyl ring is likely to be involved in hydrogen bonding interactions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the benzyloxy group could undergo nucleophilic substitution reactions, while the oxadiazole ring might participate in electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom might increase its lipophilicity, which could affect its solubility and permeability .

科学的研究の応用

Radiotracer Development and Imaging Studies

A study on the safety, dosimetry, and characteristics of a radiotracer targeting the sphingosine-1-phosphate receptor (S1PR) 1, indicative of its role in multiple sclerosis and other conditions, was conducted. This radiotracer, while not matching the exact compound , demonstrates the broader interest in developing and characterizing novel compounds for imaging and therapeutic purposes in neurology and inflammatory diseases (M. Brier et al., 2022).

Another example is the evaluation of [11C]HMS011 as a potential radioligand for AMPA receptors. Although not the specified compound, this study illustrates the ongoing research into identifying and characterizing new compounds that can bind to specific brain receptors, contributing to our understanding of their function and potential therapeutic targets (K. Takahata et al., 2017).

Pharmacokinetics and Metabolism Studies

Research into the disposition and metabolism of novel compounds, like SB-649868, an orexin 1 and 2 receptor antagonist, sheds light on the process of how such compounds are metabolized and excreted in humans. Although this study focuses on a different compound, it underscores the importance of pharmacokinetic studies in understanding the behavior of potential therapeutic agents within the body (C. Renzulli et al., 2011).

Neurodegenerative Disease Imaging

The study on PIB retention in frontotemporal dementia (FTD) versus Alzheimer's disease (AD) patients highlights the use of PET imaging to differentiate between these conditions. While not directly related to the compound , this research demonstrates the potential of chemical compounds in diagnosing and distinguishing between various neurodegenerative diseases (H. Engler et al., 2007).

将来の方向性

The future research directions for this compound could involve exploring its potential uses, such as in medicine or materials science. Further studies could also investigate its synthesis, properties, and mechanism of action in more detail .

特性

IUPAC Name

2-(4-fluorophenyl)-5-[[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17FN4O3/c25-19-10-6-18(7-11-19)24-28-27-22(31-24)14-21-26-23(29-32-21)17-8-12-20(13-9-17)30-15-16-4-2-1-3-5-16/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXCOFUANEOJJOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NOC(=N3)CC4=NN=C(O4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。